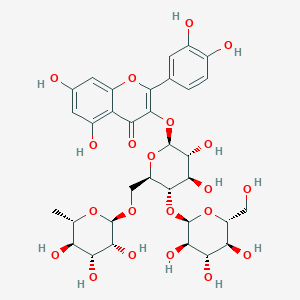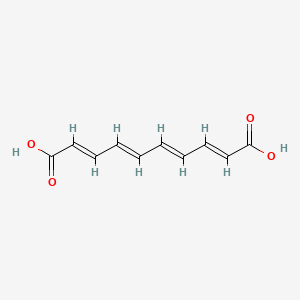
4-Biphenylamine hydrochloride
Übersicht
Beschreibung
4-Biphenylamine hydrochloride, also known as 4-phenylaniline hydrochloride or 4-Aminobiphenyl hydrochloride, is a chemical compound with the molecular formula C12H12ClN . It is a solid substance used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 4-Biphenylamine hydrochloride consists of a biphenyl group (two connected phenyl rings) with an amine (-NH2) substituent on one of the phenyl rings . The InChI representation of the molecule is InChI=1S/C12H11N.ClH/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,13H2;1H .
Physical And Chemical Properties Analysis
4-Biphenylamine hydrochloride has a molecular weight of 205.68 g/mol . It has two hydrogen bond donors and one hydrogen bond acceptor . The exact mass and monoisotopic mass of the compound are both 205.0658271 g/mol . The topological polar surface area of the compound is 26 Ų .
Wissenschaftliche Forschungsanwendungen
Environmental Carcinogen Analysis
4-Biphenylamine hydrochloride: is an aromatic amine and a major environmental carcinogen, primarily found in cigarette smoke. It’s implicated in mutagenesis and cancer development. Research involving this compound often focuses on its effects on DNA damage and its role as a hepatic tumor initiator in experimental animal models .
Synthetic Chemistry
In synthetic chemistry, 4-Biphenylamine hydrochloride serves as a precursor for the synthesis of various organic compounds. Its biphenyl structure is a key building block in the creation of complex molecules for pharmaceuticals and advanced materials .
Analytical Chemistry
This compound is used in analytical chemistry as a standard for calibrating instruments that measure the presence of aromatic amines. Its well-defined properties make it an excellent reference material for ensuring the accuracy of analytical methods .
Pharmacological Research
Due to its structural similarity to many pharmaceutical agents, 4-Biphenylamine hydrochloride is used in pharmacological research to study drug-receptor interactions. It helps in understanding the pharmacokinetics and metabolic pathways of similar compounds .
Material Science
In material science, 4-Biphenylamine hydrochloride is utilized in the development of organic semiconductors. Its biphenyl core is integral in forming conductive polymers that are used in electronic devices .
Toxicological Studies
Toxicological studies of 4-Biphenylamine hydrochloride involve assessing its impact on biological systems. It’s a model compound for studying the toxic effects of aromatic amines and developing safety protocols for handling such chemicals .
Dye and Pigment Production
4-Biphenylamine hydrochloride: is also involved in the production of dyes and pigments. Its chemical structure allows for the creation of colorants with specific properties for use in textiles and inks .
Ligand in Biochemistry
As a ligand, 4-Biphenylamine hydrochloride can bind to metal ions, forming complexes that are studied for their potential in catalysis and enzyme inhibition. This application is crucial in biochemistry for understanding enzymatic reactions and designing inhibitors .
Safety and Hazards
4-Biphenylamine hydrochloride is considered hazardous . Acute inhalation exposure to similar compounds like 4-Aminobiphenyl can produce symptoms such as headaches, lethargy, urinary burning, and hematuria (the presence of blood in urine) in humans . 4-Aminobiphenyl is a known human bladder carcinogen .
Wirkmechanismus
Target of Action
The primary target of 4-Biphenylamine hydrochloride, also known as 4-Aminobiphenyl, is DNA . It interacts with DNA and causes DNA damage .
Mode of Action
4-Aminobiphenyl causes DNA damage, which is thought to be mediated by the formation of DNA adducts . In this process, 4-aminobiphenyl is oxidized in the liver, giving the N-hydroxy derivative (4-aminobiphenyl-(NHOH)) by a cytochrome P450 isozyme .
Biochemical Pathways
The metabolism of 4-Aminobiphenyl is catalyzed by N-hydroxylation via cytochrome P450 1A2 . It is then followed by O-sulfation and O-acetylation by sulfotransferase 1A1 and arylamine N-acetyltransferase 2 .
Pharmacokinetics
Its solubility in water and its metabolic pathway suggest that it may have good bioavailability .
Result of Action
The result of 4-Biphenylamine hydrochloride’s action is DNA damage . This damage is thought to be mediated by the formation of DNA adducts . This DNA damage has been linked to bladder cancer in humans and dogs .
Action Environment
The action of 4-Biphenylamine hydrochloride can be influenced by environmental factors. For example, exposure to this compound can happen through contact with chemical dyes and from inhalation of cigarette smoke .
Eigenschaften
IUPAC Name |
4-phenylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.ClH/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHXYHYUBFCYGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020072 | |
| Record name | 4-Biphenylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenylamine hydrochloride | |
CAS RN |
2113-61-3 | |
| Record name | [1,1′-Biphenyl]-4-amine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2113-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Biphenylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BIPHENYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUE813Z261 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-ethyl-6-methyl-3-[(E)-2-phenylethenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1233391.png)






